4-{[(4-BUTYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the pyrazole derivative with an appropriate amine.
Attachment of the Butylanilino Group: The butylanilino group is attached through a coupling reaction involving the corresponding aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain . This inhibition disrupts energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxamides: These compounds share a similar core structure and are also used as fungicides.
5-Amino-pyrazoles: These are versatile synthetic building blocks with applications in medicinal chemistry.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but different substituents, leading to varied biological activities.
Uniqueness
4-{[(4-Butylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylanilino group, in particular, enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
4-[(4-butylphenyl)carbamoylamino]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-4-5-11-6-8-12(9-7-11)19-16(23)20-13-10-18-21(2)14(13)15(17)22/h6-10H,3-5H2,1-2H3,(H2,17,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAMYGJBRKMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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